1,1,1,3,3,3-Hexafluoro-2-propanol

Description

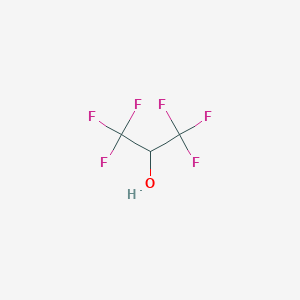

Hexafluoroisopropanol, also known as hfip, belongs to the class of organic compounds known as fluorohydrins. These are alcohols substituted by a fluorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. Hexafluoroisopropanol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Hexafluoroisopropanol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hexafluoroisopropanol is primarily located in the cytoplasm. Hexafluoroisopropanol can be biosynthesized from propan-2-ol.

1,1,1,3,3,3-hexafluoropropan-2-ol is an organofluorine compound formed by substitution of all the methyl protons in propan-2-ol by fluorine. It is a metabolite of inhalation anesthetic sevoflurane. It has a role as a drug metabolite. It is an organofluorine compound and a secondary alcohol. It derives from a propan-2-ol.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEAHWXPCBROCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022134 | |

| Record name | 2H-Perfluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,1,3,3,3-hexafluoro-2-propanol is a clear colorless oily liquid with an aromatic odor. (NTP, 1992) Combustible, may cause burns to skin, eyes and mucous membranes., Liquid, Colorless to light colored liquid; [CAMEO] Melting point = -4 deg C; Miscible in water; [MSDSonline] | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

138 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash point > 93 °C | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.596 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

158 mmHg at 72 °F ; 556 mmHg at 124 °F; 1468 mmHg at 167 °F (NTP, 1992), 159.0 [mmHg] | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

920-66-1 | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoroisopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroisopropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Perfluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,3,3-HEXAFLUOROISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D632GYQ50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

25 °F (NTP, 1992) | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), a versatile and increasingly important fluorinated solvent in research and industry. This document is intended to serve as a detailed resource for scientists and professionals in drug development and other research fields who utilize or are considering the use of HFIP.

Core Physical and Chemical Properties

This compound, commonly abbreviated as HFIP, is a colorless, volatile liquid with a distinctive aromatic odor.[1][2][3][4] It is a polar protic solvent with a unique combination of properties, including strong hydrogen bonding capabilities, high density, low viscosity, and a low refractive index, making it an exceptional solvent for a wide range of polymers and a valuable medium for various chemical reactions.[2][5]

Quantitative Physical Properties of HFIP

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂F₆O | [3] |

| Molecular Weight | 168.04 g/mol | [3][4] |

| Melting Point | -4 °C (269.15 K) | [6] |

| Boiling Point | 59 °C (332.15 K) at 760 mmHg | [4] |

| Density | 1.596 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.275 | [6] |

| Vapor Pressure | 158 mmHg at 22.2 °C (295.35 K) | [3] |

| 556 mmHg at 51.1 °C (324.25 K) | [4] | |

| 1468 mmHg at 75 °C (348.15 K) | [4] | |

| pKa (in water) | 9.3 | [7] |

| Viscosity | Low | [2] |

| Solubility in Water | Miscible (≥100 mg/mL at 20 °C) | [3][4] |

Experimental Protocols for Determination of Key Physical Properties

Accurate determination of the physical properties of HFIP is crucial for its effective application. Due to its volatile and corrosive nature, specific handling procedures are required.[1][2] The following are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of HFIP can be determined using the capillary method, which is suitable for small sample volumes and provides a sharp endpoint.

Materials:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

High-temperature thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Fill the small test tube with HFIP to a depth of approximately 1-2 cm.

-

Capillary Insertion: Place a capillary tube, with the sealed end facing up, into the test tube containing the HFIP.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the HFIP sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube or oil bath. Heat the apparatus gradually.

-

Observation: As the temperature approaches the boiling point of HFIP, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Endpoint Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Repeat: For accuracy, repeat the measurement at least twice and calculate the average boiling point.

Determination of Density (Pycnometer Method)

The density of HFIP can be accurately measured using a pycnometer, a flask with a precisely known volume.

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic water bath

-

Sample of this compound

-

Distilled water for calibration

Procedure:

-

Pycnometer Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper, allowing excess water to exit through the capillary.

-

Equilibrate the filled pycnometer in the thermostatic water bath to the desired temperature (e.g., 25 °C).

-

Carefully dry the outside of the pycnometer and record its mass.

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Measurement of HFIP Density:

-

Empty, clean, and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with HFIP.

-

Equilibrate the filled pycnometer in the thermostatic water bath to the same temperature used for calibration.

-

Dry the exterior of the pycnometer and record its mass.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with HFIP to obtain the mass of the HFIP.

-

Divide the mass of the HFIP by the calibrated volume of the pycnometer to determine the density of HFIP at the specified temperature.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index of HFIP, a measure of how light propagates through it, can be determined using an Abbe refractometer.

Materials:

-

Abbe refractometer with a temperature-controlled prism

-

Light source (typically a sodium D-line lamp)

-

Sample of this compound

-

Dropper or pipette

-

Lens cleaning tissue and a suitable solvent (e.g., isopropanol)

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Open the prism assembly of the refractometer and clean the prism surfaces with lens tissue and a suitable solvent. Apply a few drops of HFIP to the lower prism surface.

-

Measurement: Close the prism assembly. Adjust the light source and the refractometer's focus to obtain a sharp borderline between the light and dark fields in the eyepiece.

-

Reading: Align the borderline precisely on the crosshairs of the eyepiece. Read the refractive index value from the instrument's scale.

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature (e.g., 20 °C), as the refractive index is temperature-dependent.

-

Cleaning: After the measurement, immediately clean the prism surfaces to prevent any potential corrosion from the HFIP.

Relationship Between Properties and Applications

The unique physical properties of HFIP directly contribute to its wide range of applications in organic synthesis, material science, and drug development. The following diagram illustrates these relationships.

Conclusion

This compound is a powerful and versatile solvent with a unique set of physical properties that make it indispensable in various scientific and industrial applications. Its high polarity, strong hydrogen-bonding ability, and unique acidity, combined with its volatility and low viscosity, enable its use in challenging solvent applications, from dissolving intractable polymers to facilitating complex organic reactions. A thorough understanding of its physical properties and the appropriate experimental techniques for their determination is essential for its safe and effective use in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. This compound | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 920-66-1 [chemicalbook.com]

- 5. This compound HFIP CAS 920-66-1 - Chemical Supplier Unilong [unilongindustry.com]

- 6. This compound - CAS-Number 920-66-1 - Order from Chemodex [chemodex.com]

- 7. This compound: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

Hexafluoroisopropanol (HFIP): A Comprehensive Technical Guide to its Polarity and Hydrogen Bonding Capabilities

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroisopropanol (HFIP), with the chemical formula (CF₃)₂CHOH, is a unique and versatile fluorinated alcohol that has garnered significant attention in various scientific disciplines, including organic synthesis, materials science, and particularly in drug development. Its distinct physicochemical properties, most notably its strong hydrogen bonding capabilities and high polarity, set it apart from conventional solvents. This technical guide provides an in-depth analysis of HFIP's solvent characteristics, offering a valuable resource for researchers leveraging this remarkable solvent in their work.

Core Physicochemical Properties of HFIP

HFIP is a colorless, volatile liquid with a characteristic pungent odor. The presence of two trifluoromethyl groups dramatically influences its electronic properties, leading to a unique combination of high polarity, exceptional hydrogen bond donating ability, and low nucleophilicity. These attributes make it an ideal medium for a wide range of chemical transformations and for the solubilization of polar molecules, including peptides and polymers.

Polarity

The polarity of a solvent is a critical factor that influences reaction rates, equilibria, and the solubility of solutes. It is a composite of several intermolecular forces, including dipole-dipole interactions, dispersion forces, and hydrogen bonding. HFIP is considered a highly polar solvent, a property that can be quantified through various parameters.

Dielectric Constant (ε): The dielectric constant is a measure of a solvent's ability to separate ions and solvate charged species. HFIP possesses a relatively high dielectric constant of approximately 16.7, contributing to its ability to stabilize ionic intermediates in chemical reactions.[1]

Dipole Moment (μ): The dipole moment is a measure of the separation of positive and negative charges within a molecule. For HFIP, the dipole moment is reported to be 2.05 Debye (D).[2] This significant dipole moment is a key contributor to its overall polarity.

Dimroth-Reichardt ET(30) Parameter: The ET(30) scale provides an empirical measure of solvent polarity based on the solvatochromic shift of a specific indicator dye (Reichardt's dye). A higher ET(30) value indicates greater solvent polarity. HFIP exhibits a high ET(30) value of 65.3 kcal/mol, underscoring its pronounced polarity.[2]

Hydrogen Bonding Capabilities

Perhaps the most defining feature of HFIP is its exceptional ability to act as a hydrogen bond donor. This property is quantified by the Kamlet-Taft parameter α. Conversely, its capacity to accept hydrogen bonds, denoted by the β parameter, is significantly weaker.

Kamlet-Taft Parameters (α, β, π):* These parameters provide a quantitative measure of a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*).

-

α (Hydrogen Bond Donor Strength): HFIP is an exceptionally strong hydrogen bond donor, with a reported α value of 1.96 . This is significantly higher than that of many common protic solvents, including water and other alcohols. This strong donor capability allows HFIP to form powerful hydrogen bonds with solutes, influencing their conformation and reactivity.

-

β (Hydrogen Bond Acceptor Strength): In stark contrast to its donating ability, HFIP is a very weak hydrogen bond acceptor. Its β value is 0.00 . This is attributed to the electron-withdrawing effect of the trifluoromethyl groups, which reduces the electron density on the oxygen atom.

-

π (Dipolarity/Polarizability):* The π* parameter reflects the solvent's ability to stabilize a dipole by virtue of its dielectric properties. For HFIP, the π* value is 0.65 .

The combination of a very high α value and a negligible β value is a hallmark of HFIP's unique chemical nature.

Data Summary: A Comparative Overview of Solvent Properties

To contextualize the unique properties of HFIP, the following tables present a comparison of its key polarity and hydrogen bonding parameters with those of other common laboratory solvents.

Table 1: Key Physicochemical and Polarity Parameters of Selected Solvents

| Solvent | Formula | Dielectric Constant (ε) | Dipole Moment (μ) [D] | ET(30) [kcal/mol] |

| Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 16.7 | 2.05 | 65.3 |

| Water | H₂O | 80.1 | 1.85 | 63.1 |

| Methanol | CH₃OH | 32.7 | 1.70 | 55.4 |

| Ethanol | C₂H₅OH | 24.5 | 1.69 | 51.9 |

| 2-Propanol | (CH₃)₂CHOH | 19.9 | 1.66 | 48.4 |

| Acetonitrile | CH₃CN | 37.5 | 3.92 | 45.6 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 3.96 | 45.1 |

| Dichloromethane | CH₂Cl₂ | 9.1 | 1.60 | 40.7 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | 37.4 |

| Toluene | C₇H₈ | 2.4 | 0.36 | 33.9 |

| Hexane | C₆H₁₄ | 1.9 | ~0 | 31.0 |

Table 2: Kamlet-Taft Hydrogen Bonding Parameters of Selected Solvents

| Solvent | α (H-bond donor) | β (H-bond acceptor) | π* (Dipolarity/Polarizability) |

| Hexafluoroisopropanol (HFIP) | 1.96 | 0.00 | 0.65 |

| Water | 1.17 | 0.47 | 1.09 |

| Methanol | 0.98 | 0.66 | 0.60 |

| Ethanol | 0.86 | 0.75 | 0.54 |

| 2-Propanol | 0.76 | 0.84 | 0.48 |

| Acetonitrile | 0.19 | 0.40 | 0.75 |

| Dimethyl Sulfoxide (DMSO) | 0.00 | 0.76 | 1.00 |

| Dichloromethane | 0.13 | 0.10 | 0.82 |

| Tetrahydrofuran (THF) | 0.00 | 0.55 | 0.58 |

| Toluene | 0.00 | 0.11 | 0.49 |

| Hexane | 0.00 | 0.00 | -0.08 |

Experimental Protocols for Determining Solvent Properties

The quantitative determination of solvent polarity and hydrogen bonding parameters relies on well-established experimental techniques. Below are detailed methodologies for two key experiments.

Determination of Kamlet-Taft Parameters (α, β, π*) via UV-Vis Spectroscopy

This method utilizes solvatochromic dyes, which exhibit a change in their UV-Vis absorption spectrum depending on the solvent environment. By measuring the wavelength of maximum absorbance (λmax) of specific dyes in the solvent of interest (in this case, HFIP), the Kamlet-Taft parameters can be calculated.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent of interest (HFIP)

-

Reference solvents with known Kamlet-Taft parameters

-

Solvatochromic dyes:

-

For π*: N,N-dimethyl-4-nitroaniline

-

For β: 4-nitroaniline

-

For α: Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) and N,N-dimethyl-4-nitroaniline

-

Procedure:

-

Preparation of Dye Solutions: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of each solvatochromic dye in HFIP and in a series of reference solvents. Ensure the absorbance maximum is within the linear range of the spectrophotometer (typically 0.2 - 1.0).

-

UV-Vis Measurement:

-

Calibrate the spectrophotometer with a blank of the pure solvent.

-

Record the UV-Vis absorption spectrum for each dye solution and determine the wavelength of maximum absorbance (λmax).

-

Convert λmax (in nm) to the wavenumber νmax (in cm⁻¹) using the formula: νmax = 10⁷ / λmax.

-

-

Calculation of Kamlet-Taft Parameters:

-

π (Dipolarity/Polarizability):* The π* value is calculated using the νmax of N,N-dimethyl-4-nitroaniline in HFIP and a set of reference solvents. A linear correlation is established between the known π* values of the reference solvents and their corresponding νmax values. The π* of HFIP is then determined from this correlation.

-

β (Hydrogen Bond Acceptor Strength): The β value is determined using a similar correlation method, but with the νmax of 4-nitroaniline. The contribution of the solvent's π* value is accounted for in the correlation.

-

α (Hydrogen Bond Donor Strength): The α value is typically determined from the ET(30) value obtained using Reichardt's dye. The ET(30) value is calculated from the λmax of Reichardt's dye using the formula: ET(30) (kcal/mol) = 28591 / λmax (nm). The α value is then derived from a multiparameter correlation involving ET(30) and π*.

-

Determination of Dipole Moment using the Guggenheim Method

The Guggenheim method is a common approach to determine the dipole moment of a polar solute in a non-polar solvent. It relies on measuring the dielectric constant and refractive index of dilute solutions.

Materials:

-

Dipole meter (for measuring capacitance/dielectric constant)

-

Refractometer

-

Non-polar solvent (e.g., benzene (B151609) or cyclohexane)

-

Polar solute (HFIP)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of HFIP in a non-polar solvent with accurately known weight fractions.

-

Dielectric Constant Measurement:

-

Measure the capacitance of the pure non-polar solvent and each of the HFIP solutions using the dipole meter.

-

Calculate the dielectric constant (ε) for each solution from the capacitance measurements.

-

-

Refractive Index Measurement:

-

Measure the refractive index (n) of the pure non-polar solvent and each of the HFIP solutions using a refractometer.

-

-

Data Analysis:

-

Plot the dielectric constant (ε) versus the weight fraction of HFIP. The slope of this linear plot gives (dε/dw₂)₀.

-

Plot the square of the refractive index (n²) versus the weight fraction of HFIP. The slope of this linear plot gives (dn²/dw₂)₀.

-

-

Calculation of Dipole Moment: The dipole moment (μ) is calculated using the Guggenheim equation: μ² = [27 * k * T / (4 * π * NA * (ε₁ + 2)(n₁² + 2))] * [(dε/dw₂)₀ - (dn²/dw₂)₀] / (d₁ * M₂) where:

-

k is the Boltzmann constant

-

T is the absolute temperature

-

NA is Avogadro's number

-

ε₁ and n₁ are the dielectric constant and refractive index of the pure non-polar solvent

-

d₁ is the density of the pure non-polar solvent

-

M₂ is the molar mass of HFIP

-

Visualizing Solvent-Solute Interactions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the characterization of HFIP's solvent properties.

Caption: Factors contributing to the overall polarity of HFIP.

Caption: Strong hydrogen bond donation from HFIP to a solute.

Caption: Experimental workflow for Kamlet-Taft parameter determination.

Conclusion

Hexafluoroisopropanol stands out as a solvent with an exceptional and highly desirable combination of properties for researchers in drug development and other scientific fields. Its high polarity, driven by a significant dipole moment and an extraordinary capacity for hydrogen bond donation, allows it to effectively solubilize a wide range of molecules and stabilize charged intermediates in chemical reactions. The extremely low hydrogen bond accepting ability further distinguishes it from other protic solvents, minimizing unwanted side reactions. A thorough understanding and quantification of these properties, as outlined in this guide, are essential for the rational selection and application of HFIP in designing innovative synthetic routes, formulating complex drug delivery systems, and elucidating biochemical pathways.

References

The Indispensable Role of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,1,1,3,3,3-Hexafluoro-2-propanol, commonly abbreviated as HFIP, is a unique and versatile fluorinated alcohol that has emerged as a powerful tool in organic synthesis.[1] Its distinct physicochemical properties, including strong hydrogen bond-donating ability, high polarity, low nucleophilicity, and remarkable ability to stabilize cationic intermediates, set it apart from conventional solvents and enable a wide range of chemical transformations.[1][2] This technical guide provides a comprehensive overview of the applications of HFIP in organic chemistry, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging its full potential.

Physicochemical Properties of HFIP

The exceptional properties of HFIP are central to its utility in organic synthesis. A summary of its key physicochemical data is presented in Table 1. The two electron-withdrawing trifluoromethyl groups significantly increase the acidity of the hydroxyl proton, making HFIP an excellent hydrogen bond donor. This property is crucial for activating electrophiles and stabilizing charged intermediates.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂F₆O | [3] |

| Molar Mass | 168.04 g/mol | [3][4] |

| Appearance | Colorless liquid | [3] |

| Density | 1.596 g/mL at 25 °C | [3][5] |

| Melting Point | -4 °C | [5] |

| Boiling Point | 59 °C | [3][5] |

| pKa | 9.3 | [3] |

| Refractive Index (n20/D) | 1.275 | [5] |

| Solubility in Water | Miscible | [6] |

Table 1: Physicochemical Properties of this compound (HFIP)

Core Applications in Organic Synthesis

HFIP's unique characteristics have led to its widespread adoption in a variety of organic reactions, often leading to enhanced reactivity, selectivity, and yields compared to traditional solvents.

Cationic Reactions and Stabilization of Intermediates

HFIP's high ionizing power and low nucleophilicity make it an ideal medium for reactions proceeding through cationic intermediates. It effectively solvates and stabilizes carbocations, preventing unwanted side reactions and promoting desired transformations.

Mechanism of Electrophile Activation:

HFIP activates electrophiles, such as acyl chlorides in Friedel-Crafts reactions, through strong hydrogen bonding. This interaction polarizes the electrophile, increasing its reactivity towards nucleophiles.

Caption: Activation of an electrophile by HFIP via hydrogen bonding.

Friedel-Crafts Reactions

HFIP promotes Friedel-Crafts alkylations and acylations, often without the need for traditional Lewis acid catalysts. This offers a milder and more environmentally friendly alternative to classical methods.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes the HFIP-promoted intramolecular Friedel-Crafts acylation of 4-(3,4-dimethoxyphenyl)butanoyl chloride to form 6,7-dimethoxy-α-tetralone.

Materials:

-

4-(3,4-dimethoxyphenyl)butanoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

This compound (HFIP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: To a solution of 4-(3,4-dimethoxyphenyl)butanoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of DMF as a catalyst. Stir the reaction mixture at room temperature for 2 hours.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Cyclization in HFIP: Dissolve the crude acid chloride in HFIP. Stir the solution at room temperature for 12 hours.

-

Work-up: Quench the reaction by slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

C-H Activation Reactions

HFIP has been shown to be a highly effective solvent for transition metal-catalyzed C-H activation and functionalization reactions.[7][8] Its ability to promote catalyst turnover and stabilize reactive intermediates often leads to significantly improved yields and selectivities.[8]

Workflow for a Typical Pd-Catalyzed C-H Arylation:

Caption: General workflow for a palladium-catalyzed C-H arylation in HFIP.

Comparative Yields in C-H Arylation:

The use of HFIP can lead to dramatic improvements in yield for C-H arylation reactions compared to other common solvents.

| Aryl Halide | Substrate | Solvent | Yield (%) |

| 4-Iodotoluene | Benzothiazole (B30560) | HFIP | 95 |

| 4-Iodotoluene | Benzothiazole | Dioxane | 20 |

| 4-Iodotoluene | Benzothiazole | Toluene | <10 |

| 4-Iodotoluene | Benzothiazole | DMF | 45 |

Table 2: Comparison of Solvents in the Pd-Catalyzed C-H Arylation of Benzothiazole.

Oxidation Reactions

HFIP enhances the reactivity of common oxidizing agents like hydrogen peroxide, facilitating reactions such as Baeyer-Villiger oxidations. The strong hydrogen bonding between HFIP and H₂O₂ is believed to be responsible for this activation.

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone (B45756)

Materials:

-

Cyclohexanone

-

30% Hydrogen peroxide (H₂O₂)

-

This compound (HFIP)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in HFIP.

-

Addition of Oxidant: Cool the solution to 0 °C and slowly add 30% H₂O₂ (1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ and Na₂SO₃ until the evolution of gas ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting ε-caprolactone can be further purified by distillation if necessary.

Peptide and Polymer Chemistry

HFIP is an exceptional solvent for dissolving a wide range of polymers and peptides, including those that are insoluble in common organic solvents.[2] This property is invaluable for the synthesis, purification, and characterization of these macromolecules.

Experimental Protocol: Cleavage of a Peptide from Wang Resin

This protocol describes the cleavage of a protected peptide from Wang resin using a TFA-free method with HCl in HFIP.[1][9]

Materials:

-

Peptide-bound Wang resin

-

Concentrated Hydrochloric Acid (HCl)

-

This compound (HFIP)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the peptide-bound Wang resin in DCM in a reaction vessel.

-

Cleavage Cocktail: Prepare a 0.1 N HCl solution in HFIP by adding the appropriate amount of concentrated HCl to HFIP. For enhanced cleavage of certain linkers, a mixture such as 20% HFIP in DCM with a catalytic amount of HCl can be effective.[9]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 1-3 hours.[9]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Solubilization of Hydrophobic Peptides for Spectroscopic Analysis:

HFIP is often used to prepare monomeric solutions of aggregation-prone peptides, such as amyloid-beta, for biophysical studies.

Workflow for Peptide Solubilization:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sixty Solvents [chem.rochester.edu]

- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 4. This compound | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 99 920-66-1 [sigmaaldrich.com]

- 6. This compound | 920-66-1 [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Hexafluoroisopropanol (HFIP): A Comprehensive Technical Guide to its Acidity and Role in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroisopropanol (HFIP), with the chemical formula (CF₃)₂CHOH, is a unique and versatile fluorinated alcohol that has garnered significant attention in various scientific disciplines, including organic synthesis, materials science, and particularly in pharmaceutical and drug development. Its distinct physicochemical properties, most notably its acidity in aqueous solutions, strong hydrogen bonding capabilities, and low nucleophilicity, make it an invaluable tool for researchers. This technical guide provides an in-depth exploration of the pKa and acidity of HFIP in aqueous solutions, supported by experimental methodologies and visual representations of its application in key scientific workflows.

Acidity and pKa of Hexafluoroisopropanol

The acidity of an alcohol is determined by the stability of its conjugate base (alkoxide). In the case of HFIP, the presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups significantly stabilizes the resulting hexafluoroisopropoxide anion. This inductive effect greatly enhances the acidity of the hydroxyl proton compared to its non-fluorinated analog, isopropanol (B130326).

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For HFIP in aqueous solutions, the pKa is consistently reported to be approximately 9.3.[1] This value is comparable to that of phenol, indicating that HFIP is a considerably stronger acid than simple aliphatic alcohols like isopropanol (pKa ≈ 17).

Data Presentation: Acidity of HFIP and Related Compounds

| Compound | Chemical Formula | pKa in Aqueous Solution | Reference |

| Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3 | [1] |

| Isopropanol | (CH₃)₂CHOH | ~17 | |

| Phenol | C₆H₅OH | ~10 | |

| Water | H₂O | 15.7 | |

| Acetic Acid | CH₃COOH | 4.76 |

Experimental Protocols for pKa Determination

The determination of the pKa of a weak acid like HFIP can be accomplished through several reliable experimental methods. The two most common and accurate methods are potentiometric titration and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

This classical method involves the gradual addition of a strong base of known concentration to a solution of the weak acid and monitoring the resulting change in pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of sodium hydroxide (B78521) (NaOH) of approximately 0.1 M concentration. Standardize this solution against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).

-

Prepare a solution of HFIP in deionized water with a known concentration, typically in the range of 0.01 M to 0.1 M.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume (e.g., 25.00 mL) of the HFIP solution into a beaker.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the beaker.

-

Add the standardized NaOH solution from a burette in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then add a few more increments of the titrant.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa of the weak acid is equal to the pH at the half-equivalence point.

-

¹⁹F NMR Spectroscopy

This spectroscopic technique is particularly well-suited for fluorinated compounds like HFIP. It relies on the change in the chemical shift of the fluorine atoms as the molecule transitions from its protonated to its deprotonated state.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of HFIP (e.g., from pH 8 to pH 11).

-

Prepare a stock solution of HFIP in a suitable solvent (e.g., D₂O for NMR locking).

-

Add a small, constant amount of the HFIP stock solution to each of the buffer solutions. A reference compound with a known chemical shift that does not change with pH can also be added.

-

-

NMR Data Acquisition:

-

Acquire the ¹⁹F NMR spectrum for each of the prepared samples.

-

Record the chemical shift of the fluorine signal in each spectrum.

-

-

Data Analysis:

-

Plot the observed ¹⁹F chemical shift (δ) as a function of the pH of the solution.

-

The resulting plot will be a sigmoidal curve.

-

Fit the data to the following equation: δ = (δₐ + δₙ * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where:

-

δ is the observed chemical shift at a given pH.

-

δₐ is the chemical shift of the deprotonated form (anion).

-

δₙ is the chemical shift of the protonated form (neutral).

-

pKa is the acid dissociation constant.

-

-

The pKa is the pH at the inflection point of the sigmoidal curve.

-

Mandatory Visualizations

Logical Workflow for pKa Determination of HFIP

Caption: Workflow for determining the pKa of HFIP.

Role of HFIP in Peptide Synthesis

Caption: Role of HFIP in Solid-Phase Peptide Synthesis.

Mechanism of HFIP in Promoting C-H Activation

Caption: Proposed mechanism of HFIP in C-H activation.

Applications in Drug Development and Research

The unique properties of HFIP stemming from its acidity and hydrogen-bonding capabilities make it a valuable solvent and additive in several areas relevant to drug development:

-

Peptide and Protein Chemistry: HFIP is an excellent solvent for peptides and proteins, capable of disrupting secondary structures like β-sheets, which are often associated with aggregation.[1] This property is crucial for solubilizing aggregation-prone peptides during synthesis and for studying protein folding and misfolding.

-

Organic Synthesis: The high polarity and strong hydrogen-bond donating ability of HFIP can stabilize charged intermediates and transition states in various organic reactions, often leading to increased reaction rates and altered selectivity.[2] It is particularly effective in promoting reactions that are sluggish in conventional solvents.

-

C-H Functionalization: HFIP has emerged as a key solvent in transition metal-catalyzed C-H activation reactions.[3][4][5][6] Its ability to stabilize cationic intermediates and facilitate proton transfer is thought to be crucial for the efficiency of these transformations, which are of great importance in the synthesis of complex pharmaceutical compounds.

Conclusion

Hexafluoroisopropanol is a remarkable solvent whose acidity and unique solvating properties have established it as an indispensable tool in modern chemical research and drug development. A thorough understanding of its pKa and the experimental methods to determine it, as well as its mechanistic role in various chemical transformations, is essential for leveraging its full potential. The ability of HFIP to facilitate challenging reactions and solubilize complex biomolecules will undoubtedly continue to drive innovation in the pharmaceutical industry and beyond.

References

- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 2. HFIP in Organic Synthesis – Department of Chemistry [chem.unc.edu]

- 3. Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a uniquely polar, thermally stable, and non-nucleophilic solvent with a strong hydrogen bond-donating ability, making it invaluable in organic synthesis, polymer chemistry, and pharmaceutical development.[1][2][3][4] Its capacity to dissolve a wide range of polymers and peptides, and to stabilize cationic intermediates, has led to its increasing use in specialized applications.[3][5][6] This guide provides an in-depth overview of the primary synthesis and purification methodologies for HFIP, tailored for a technical audience. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate a comprehensive understanding of the manufacturing and purification processes for this critical fluorinated alcohol.

Introduction

HFIP, with the chemical formula (CF₃)₂CHOH, is a colorless, volatile liquid with a pungent odor.[5] Its unique properties, such as high density, low viscosity, and transparency to UV light, stem from the presence of two trifluoromethyl groups.[5] These electron-withdrawing groups significantly increase the acidity of the hydroxyl proton (pKa ≈ 9.3), comparable to that of phenol, which is a key factor in its catalytic and solvent capabilities.[5]

The primary applications of HFIP are as a specialized solvent for polymers like polyamides and polyesters, in peptide synthesis, and as a key starting material for the synthesis of fluorinated pharmaceuticals, most notably the inhalation anesthetic sevoflurane.[6][7][8] Given its critical role in these high-value applications, the synthesis of high-purity HFIP is of paramount importance.[6][8] This guide will detail the prevalent industrial synthesis route via the hydrogenation of hexafluoroacetone (B58046) and the subsequent purification strategies to achieve the high purity levels required for its diverse applications.

Synthesis of this compound (HFIP)

The dominant industrial synthesis of HFIP is a two-step process, starting from the oxidation of hexafluoropropylene to hexafluoroacetone (HFA), followed by the catalytic hydrogenation of HFA to HFIP.[5][9]

Step 1: Synthesis of Hexafluoroacetone (HFA)

Hexafluoroacetone (HFA) is the key intermediate in HFIP synthesis.[9][10] It is a reactive, non-flammable gas at room temperature. The primary methods for its synthesis are outlined below.

The oxidation of hexafluoropropylene is a common route to HFA. This process can be challenging due to the similar boiling points of the product, unreacted starting material, and byproducts, making purification difficult.[11]

-

Experimental Protocol: A mixture of hexafluoropropylene and oxygen is passed over a catalyst at elevated temperatures. For instance, passing a mixture of hexafluoropropylene and oxygen (molar ratio 1:0.7) over a fluorinated Al₂O₃ catalyst at 175°C can yield HFA with a selectivity of 70.4%.[9]

A high-yield method for HFA synthesis involves the isomerization of hexafluoropropylene oxide (HFPO). This can be achieved in a continuous flow system.[10]

-

Experimental Protocol: Hexafluoropropene (B89477) epoxide is rearranged at an elevated temperature in the presence of hydrogen fluoride (B91410) as a catalyst. This process can achieve HFA yields of over 90% with high selectivity.[12] For example, heating a mixture of hexafluoropropene epoxide and hydrogen fluoride (molar ratio of 1:4 to 1:9) in a stainless steel autoclave at 60-150°C results in a solution of HFA in hydrogen fluoride, which can sometimes be used directly in subsequent reactions.[12]

Step 2: Hydrogenation of Hexafluoroacetone (HFA) to HFIP

The catalytic hydrogenation of HFA or its hydrate (B1144303) is the most common method for producing HFIP.[13] This reaction can be performed in both batch and continuous flow reactors, with the latter gaining prominence due to improved safety and efficiency.[14]

This process involves the reduction of the carbonyl group of HFA using hydrogen gas in the presence of a metal catalyst.

-

Experimental Protocol (Continuous Flow): A continuous flow system using a micropacked-bed reactor with a Palladium on carbon (Pd/C) catalyst is an efficient method for HFIP synthesis.[14] Hexafluoroacetone trihydrate (HFA·3H₂O) is fed into the reactor with hydrogen gas. Operating conditions are typically a temperature range of 363–393 K and a hydrogen pressure of 10 bar.[14] This method can achieve both conversion and selectivity of over 99%.[14]

Synthesis Pathway of HFIP

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

- 6. dataintelo.com [dataintelo.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. apolloscientific.co.uk [apolloscientific.co.uk]

- 9. notes.fluorine1.ru [notes.fluorine1.ru]

- 10. researchgate.net [researchgate.net]

- 11. US6274005B1 - Method for the preparation of hexafluoroacetone - Google Patents [patents.google.com]

- 12. US4400546A - Process for the preparation of hexafluoroacetone and direct use of the solution obtained by the process - Google Patents [patents.google.com]

- 13. Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Patent 2275396 [data.epo.org]

- 14. researchgate.net [researchgate.net]

Navigating the Hazards: A Technical Guide to the Safe Handling of Hexafluoroisopropanol (HFIP) in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroisopropanol (HFIP), a polar, densely fluorinated alcohol, is an indispensable solvent in modern pharmaceutical research and organic synthesis.[1][2] Its unique properties, including strong hydrogen bond-donating capabilities and the ability to dissolve a wide range of polymers and peptides, make it a powerful tool in the laboratory.[1][2] However, its utility is matched by significant health and safety concerns, necessitating stringent handling protocols. This guide provides an in-depth overview of the safety precautions required for the laboratory use of HFIP, tailored for professionals in research and drug development.

Hazard Identification and Classification

Hexafluoroisopropanol is classified as a hazardous substance, posing multiple risks upon exposure. It is crucial to understand these hazards before handling the chemical. HFIP is acutely toxic if swallowed or inhaled and is corrosive, causing severe skin burns and serious eye damage.[3][4][5][6]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[7]

Quantitative Data Summary

A thorough understanding of the physicochemical properties of HFIP is fundamental to its safe handling. The following table summarizes key quantitative data for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₃H₂F₆O | [8] |

| Molecular Weight | 168.04 g/mol | [9] |

| CAS Number | 920-66-1 | [1][3][9] |

| EC Number | 213-059-4 | [3][9] |

| Boiling Point | 59 °C (138 °F) | [3][10] |

| Melting Point | -4 °C (25 °F) | [3][10] |

| Flash Point | Not applicable/Does not sustain combustion | [3][10] |

| Oral LD50 (rat) | 1040 mg/kg | [4] |

| Inhalation LC50 (rat) | 1950 ppm | [4] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, a combination of engineering controls and appropriate personal protective equipment must be utilized.

Engineering Controls

The primary engineering control for handling HFIP is a properly functioning chemical fume hood.[6] All manipulations of HFIP should be conducted within a fume hood to control the inhalation hazard.[6] The fume hood should have a certified face velocity, typically between 85 and 125 feet per minute.[6] An eyewash station and a safety shower must be readily accessible in the immediate work area.[11][12]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Tight-sealing safety goggles are mandatory.[11] A full face shield should also be worn for added protection, especially when handling larger quantities or when there is a risk of splashing.[7][12]

-

Skin Protection:

-

Gloves: Standard nitrile gloves may not offer sufficient protection. It is recommended to wear chemical-resistant gloves, such as butyl rubber or chloroprene.[6] Wearing two pairs of gloves can provide additional protection.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

-

Protective Clothing: A lab coat, buttoned to its full length, is required.[6] Full-length pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[6] For tasks with a higher risk of splashing, impervious protective clothing may be necessary.[8]

-

-

Respiratory Protection: When used within a certified chemical fume hood, respiratory protection is generally not required.[6] However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][12]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for maintaining a safe laboratory environment.

Handling Protocol

-

Preparation: Before starting any work, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS) for HFIP.[11]

-

Dispensing:

-

Post-Handling:

Storage Protocol

-

Keep containers tightly closed and upright to prevent leakage.[6][13]

-

Store in a designated corrosives or chemical storage cabinet.[6][11]

-

Store away from incompatible materials such as strong acids, strong bases, alkali metals, and powdered metals like aluminum and zinc.[3][6] Do not use aluminum or galvanized containers for storage.[4]

-

Store locked up.[3]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response

-

Evacuate: Immediately evacuate the affected area and alert others.[6]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[7][12]

-

Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][7]

-

Decontaminate: Wash the spill area thoroughly.

-

Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.

First Aid Measures

Immediate medical attention is required for all routes of exposure.[11]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with large amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting.[3][12] If the person is conscious, rinse their mouth with water and have them drink a small amount of water.[3][4] Seek immediate medical attention.[12]

Waste Disposal

HFIP waste is considered hazardous. All waste must be collected in a designated, properly labeled, and sealed container for halogenated waste.[3] Disposal must be carried out in accordance with local, regional, and national regulations through a licensed disposal company.[3][14] Do not dispose of HFIP down the drain.[10]

Visualized Workflows and Relationships

To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships for handling HFIP.

References

- 1. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]

- 2. acs.org [acs.org]

- 3. daikinchemicals.com [daikinchemicals.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. himediadownloads.com [himediadownloads.com]

- 6. purdue.edu [purdue.edu]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. static.igem.org [static.igem.org]

- 14. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

1,1,1,3,3,3-Hexafluoro-2-propanol: A Comprehensive Technical Guide on Environmental and Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), a fluorinated alcohol with the chemical formula (CF₃)₂CHOH, is a versatile solvent increasingly utilized in organic synthesis, polymer chemistry, and pharmaceutical development. Its unique properties, including strong hydrogen bond-donating ability, high polarity, and low nucleophilicity, make it an effective medium for a variety of chemical transformations. However, with its growing use, a thorough understanding of its environmental fate and toxicological profile is imperative for ensuring safe handling, risk assessment, and sustainable application.

This in-depth technical guide provides a comprehensive overview of the available environmental and toxicity data for HFIP. The information is presented in a structured format to facilitate easy access and comparison for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data in tabular form, outlines experimental methodologies based on internationally recognized guidelines, and provides visualizations of experimental workflows.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of a substance is crucial for predicting its environmental behavior and potential for exposure. The key properties of HFIP are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 920-66-1 | [1][2] |

| Molecular Formula | C₃H₂F₆O | [1] |

| Molecular Weight | 168.04 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Aromatic | [1] |

| Boiling Point | 59 °C (138 °F) | [1] |

| Melting Point | -4 °C (25 °F) | [1] |

| Density | 1.596 g/cm³ at 25 °C | [1] |

| Vapor Pressure | 158 mmHg at 22.2 °C | [1] |

| Water Solubility | Miscible | [1] |

| log Kₒw (Octanol-Water Partition Coefficient) | 1.5 at 25 °C | [1] |

Environmental Fate and Ecotoxicity

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. As a member of the per- and polyfluoroalkyl substances (PFAS) family, HFIP is considered a "forever chemical" due to the high stability of its carbon-fluorine bonds, leading to persistence in the environment.[2] Its high water solubility suggests significant mobility in aqueous systems.[2]

Environmental Fate

| Parameter | Value/Information | Method | Reference |

| Persistence | Considered non-degradable in nature due to its fluorination.[2] Classified as a persistent organic pollutant.[2] | General assessment based on chemical structure. | [2] |

| Bioaccumulation | Bioaccumulation is not expected. | OECD Test Guideline 305 | [1] |

| Bioconcentration Factor (BCF) | 1.1 - 1.4 (42-day exposure at 25°C) | OECD Test Guideline 305 | [1] |

| Mobility | Highly mobile in water due to good water solubility. | Inferred from solubility data. | [2] |

| Atmospheric Fate | Volatile and contributes to global warming. | General assessment. | [2] |

| Global Warming Potential (GWP) | 195 (relative to CO₂) | Not specified | [2] |

Ecotoxicity

Limited quantitative data is available for the ecotoxicity of HFIP.

| Test Organism | Endpoint | Value | Method | Reference |

| Aquatic Invertebrates | EC50 (48h) | >100 mg/L | OECD Guideline 202 | [1] |

| Algae | ErC50 (72h) | >100 mg/L | OECD Guideline 201 | [1] |

Mammalian Toxicity

HFIP exhibits a range of toxic effects in mammals, including severe skin and eye irritation, reproductive toxicity, and target organ toxicity with repeated exposure.

Acute Toxicity

| Route of Exposure | Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | 1040 mg/kg | [1] |

| Inhalation (vapor) | Rat | LC50 (4h) | 1974 ppm | [1] |

Skin and Eye Irritation

HFIP is classified as causing severe skin burns and serious eye damage.[1]

| Exposure | Species | Result | Method | Reference |

| Skin | Rabbit | Corrosive | OECD Guideline 404 | [1] |

| Eye | Rabbit | Causes serious eye damage | OECD Guideline 405 | [1] |

Repeated Dose Toxicity

| Species | Route | Duration | NOAEL | LOAEL | Target Organ | Method | Reference |

| Rat (male and female) | Oral | 42 days | 60 mg/kg | 300 mg/kg | Central Nervous System | Not specified | [1] |

Reproductive and Developmental Toxicity

HFIP is suspected of damaging fertility or the unborn child.[1]

| Study Type | Species | Effect | Method | Reference |

| Reproductive Toxicity | Not specified | Suspected of damaging fertility. | Not specified | [1] |

| Developmental Toxicity | Not specified | Suspected of damaging the unborn child. | Not specified | [1] |

Genotoxicity

| Assay | System | Result | Method | Reference |

| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | Negative | OECD Guideline 471 | [1] |

Carcinogenicity

There is no information available on the carcinogenic potential of HFIP.

Experimental Protocols

Detailed experimental protocols for the toxicity and environmental fate studies of HFIP are not publicly available. However, the studies cited often refer to OECD (Organisation for Economic Co-operation and Development) guidelines. The following sections provide an overview of the methodologies outlined in these standard guidelines.

Environmental Fate Studies

This guideline is designed to estimate the bioconcentration potential of a chemical in fish. The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration. Subsequently, they are transferred to a clean environment for the depuration phase. The concentration of the test substance in the fish tissue is monitored throughout both phases to determine the Bioconcentration Factor (BCF).

OECD 305 Bioconcentration Test Workflow